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Sah-sos1A

KRAS SOS1 Protein-protein interaction

Validating KRAS-SOS1 inhibitors is confounded by false-positive artifacts from aggregators or membrane disruptors. SAH-SOS1A is a sequence-specific, hydrocarbon-stapled peptide probe with verified binding to 5 clinically relevant KRAS mutants. - **Broad mutant coverage**: Binds wild-type, G12D, G12V, G12C, G12S, Q61H; MW 2187.5 Da, 18 residues. - **Matched negative control**: Use with SAH-SOS1B to confirm target engagement via staple-position control. - **Assay-ready**: For FP, SPR, ITC, and cellular MAPK signaling studies. Reliable global supply.

Molecular Formula C100H159N27O28
Molecular Weight 2187.5 g/mol
Cat. No. B2868957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSah-sos1A
Molecular FormulaC100H159N27O28
Molecular Weight2187.5 g/mol
Structural Identifiers
InChIInChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109)
InChIKeyIVWNCFWBZZQNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SAH-SOS1A Pan-Mutant KRAS Inhibitor


SAH-SOS1A (CAS: 1652561-87-9) is a hydrocarbon-stapled, α-helical peptide inhibitor of the protein–protein interaction between oncogenic KRAS and its guanine nucleotide exchange factor, son of sevenless 1 (SOS1) [1]. With a molecular weight of 2187.5 Da, this 18-residue peptide is designed to engage both wild-type and multiple clinically relevant KRAS mutants (G12D, G12V, G12C, G12S, Q61H) within the nucleotide-binding pocket, thereby directly blocking nucleotide association and downstream MAPK signaling . Its stapled architecture confers enhanced α-helicity and cell permeability compared to unmodified peptides, making it a key tool for investigating KRAS-driven oncogenic pathways in cellular and in vivo model systems .

1 Pan-mutant KRAS engagement — wild-type, G12D, G12V, G12C, G12S, Q61H
2 Hydrocarbon-stapled peptide architecture for enhanced cell permeability
3 Sequence-specific probe with matched negative control SAH-SOS1B

SAH-SOS1A Specificity vs. Other Inhibitors


Despite sharing a common nominal target, SAH-SOS1A and other KRAS–SOS1 pathway inhibitors exhibit fundamentally divergent binding mechanisms, selectivity profiles, and biophysical behaviors that preclude simple substitution [1]. The negative control peptide SAH-SOS1B, for example, is structurally identical except for staple placement yet shows negligible KRAS binding, highlighting how subtle alterations in peptide architecture can completely ablate target engagement [2]. Moreover, orthogonal biophysical validation has demonstrated that many purported peptide-based KRAS inhibitors, including cyclorasin 9A5, function as false-positive aggregators or membrane disruptors rather than genuine binders, underscoring the critical need for verified, sequence-specific probes like SAH-SOS1A in reproducible research [3].

Staple placement alters binding
SAH-SOS1B, an identical sequence with different staple position, shows negligible KRAS binding. Peptide architecture critically determines target engagement.
False-positive aggregators
Cyclorasin 9A5 and similar peptides function as aggregators or membrane disruptors, not genuine KRAS binders. Orthogonal validation required to avoid artifacts.
Small-molecule mechanisms differ
BI-3406 binds SOS1 catalytic domain with distinct potency and binding site. Direct substitution may shift signaling outcome and off-target profile.

SAH-SOS1A Comparative Evidence


Pan-Mutant KRAS Binding Affinity Comparison

SAH-SOS1A demonstrates sequence-specific, nanomolar binding to multiple KRAS mutants, whereas the negative control peptide SAH-SOS1B shows no detectable binding under identical conditions [1]. Fluorescence polarization assays using recombinant His6-KRAS proteins (wild-type, G12D, G12V, G12C, G12S, Q61H) yielded binding affinities of 100–175 nM for SAH-SOS1A, while SAH-SOS1B exhibited zero binding activity [2].

Pan-Mutant KRAS Binding Affinity
Head-to-head
SAH-SOS1A: 100–175 nM (WT, G12D, G12V, G12C, G12S, Q61H)
SAH-SOS1B: no binding detected
Sequence-specific binding distinguishes true target engagement from inactive controls.
Fluorescence polarization, His6-KRAS proteins
KRAS SOS1 Protein-protein interaction Fluorescence polarization

Cytotoxicity in KRAS-Mutant Cancer Cells

In Panc 10.05 pancreatic cancer cells harboring the KRAS G12D mutation, SAH-SOS1A induces dose-dependent cytotoxicity, whereas SAH-SOS1B shows no effect on cell viability [1]. Cell viability was measured at 24 hours using the CellTiter-Glo luminescent assay, with SAH-SOS1A significantly reducing viability in a concentration-dependent manner, while SAH-SOS1B-treated cells remained indistinguishable from vehicle controls [2].

Cytotoxicity in KRAS-Mutant Cells
Head-to-head
SAH-SOS1A: dose-dependent cytotoxicity
SAH-SOS1B: no significant effect on viability
On-target cytotoxicity in KRAS G12D model supports assay validation and model classification.
Panc 10.05 cells, 24 h, CellTiter-Glo
KRAS G12D Cytotoxicity Pancreatic cancer Cell viability

KRAS Downstream Signaling Inhibition

SAH-SOS1A dose-dependently suppresses phosphorylation of MEK1/2 and ERK1/2 in KRAS-mutant Panc 10.05 cells, whereas the negative control SAH-SOS1B has no effect on downstream signaling [1]. Following EGF stimulation, cells treated with SAH-SOS1A showed markedly reduced phospho-MEK and phospho-ERK levels compared to vehicle or SAH-SOS1B-treated samples, demonstrating sequence-specific disruption of the KRAS–MAPK axis [2].

KRAS Downstream Signaling Inhibition
Head-to-head
p-MEK1/2 and p-ERK1/2 dose-dependent reduction; SAH-SOS1B: no change
Pathway-specific MAPK suppression confirms mechanism of action for mechanistic studies.
Panc 10.05, EGF-stimulated, Western blot
MAPK signaling ERK phosphorylation KRAS G12D Western blot

Orthogonal Biophysical Validation

Unlike the macrocyclic peptide cyclorasin 9A5, which was identified as a false-positive binder in orthogonal assays, SAH-SOS1A has been extensively characterized in reporter-free biophysical systems [1]. While fluorescence polarization assays initially suggested sub-micromolar binding for both peptides, subsequent surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments revealed that cyclorasin 9A5 is a non-binder and causes KRAS destabilization [2]. In contrast, SAH-SOS1A's binding has been validated through multiple orthogonal methods and functional assays, underscoring its reliability as a chemical probe [3].

Orthogonal Biophysical Validation
Class-level
SAH-SOS1A validated by SPR, ITC, HDX-MS; cyclorasin 9A5: false-positive, no binding
Orthogonal validation reduces risk of assay interference; supports reproducible probe use.
SPR, ITC, thermal shift, HDX-MS; LDH release
False-positive SPR ITC Assay interference

Drosophila In Vivo Target Engagement

SAH-SOS1A demonstrates on-target activity in vivo, reducing phospho-ERK1/2 levels in a Drosophila melanogaster model of Ras85DV12 activation [1]. Injection of SAH-SOS1A (0.2 μL of 10 mM solution) into the abdomens of Ras85DV12/ActinGS flies resulted in notable decreases in ERK phosphorylation after 48 hours, confirming that the peptide can engage its target and suppress KRAS pathway signaling in a living organism [2].

Drosophila In Vivo Target Engagement
Reported
SAH-SOS1A reduces p-ERK1/2 48 h post-injection; vehicle control unchanged
In vivo target engagement supports model organism studies of KRAS-driven phenotypes.
Drosophila Ras85DV12 model, 0.2 µL of 10 mM peptide
In vivo Drosophila ERK phosphorylation Ras

Potency vs. BI-3406

SAH-SOS1A and the orally bioavailable small-molecule SOS1 inhibitor BI-3406 exhibit different potency profiles and binding mechanisms, which are important considerations for experimental design [1]. SAH-SOS1A binds within the KRAS nucleotide-binding pocket with EC50 values of 106–175 nM . In contrast, BI-3406 binds to the catalytic domain of SOS1 and inhibits the KRAS–SOS1 interaction with a reported IC50 of 6 nM [2]. These distinct binding sites and potencies may lead to divergent effects on SOS2, feedback reactivation, and off-target profiles.

Potency vs. BI-3406
Cross-study comparable
SAH-SOS1A EC50: 106–175 nM (FP)
BI-3406 IC50: 6 nM (KRAS–SOS1 inhibition)
Distinct potency and binding sites inform tool selection; nucleotide pocket vs. SOS1 catalytic domain.
Different assay platforms; cross-study comparison
SOS1 KRAS IC50 Small molecule

SAH-SOS1A Recommended Applications


Biochemical Binding Specificity Controls

Use SAH-SOS1A as a positive control for pan-mutant KRAS binding in fluorescence polarization or other in vitro binding assays, while employing SAH-SOS1B as a matched negative control to confirm sequence-specific target engagement. This pairing enables robust assay validation and helps distinguish genuine binders from false-positive artifacts [1].

KRAS-Dependent Cell Line Profiling

Employ SAH-SOS1A to assess KRAS dependency across a panel of cancer cell lines harboring different KRAS mutations (G12D, G12V, G12C, G12S, Q61H) or wild-type KRAS. The compound's broad mutant coverage and demonstrated correlation between binding affinity and cytotoxicity make it a valuable tool for classifying KRAS-addicted models and validating target engagement in cellular contexts [2].

Mechanistic KRAS–MAPK Pathway Studies

Utilize SAH-SOS1A to interrogate the temporal dynamics of KRAS-mediated ERK-MAPK signaling. The peptide's ability to suppress phospho-MEK and phospho-ERK in a sequence-specific manner, as demonstrated in both cell culture and Drosophila models, supports its use in dissecting feedback loops, pathway crosstalk, and resistance mechanisms in KRAS-driven systems [3].

Orthogonal Validation of KRAS Inhibitors

Incorporate SAH-SOS1A as a reference standard when evaluating novel KRAS–SOS1 inhibitors using orthogonal biophysical methods (e.g., SPR, ITC, HDX-MS). Its well-characterized binding profile and functional activity serve as a benchmark to differentiate authentic binders from compounds that induce false-positive signals or act via non-specific mechanisms such as aggregation or membrane perturbation [4].

Application
Selection Property
Validation Focus
KRAS binding specificity controls
Sequence-specific target engagement with matched negative control
Distinguish true binders from false-positive artifacts
KRAS-dependent cell line profiling
Pan-mutant KRAS coverage (G12D, G12V, G12C, G12S, Q61H)
Correlate binding affinity with functional cytotoxicity in cellular models
Mechanistic KRAS–MAPK pathway studies
Pathway-specific suppression of phospho-MEK/ERK signaling
Dissect temporal dynamics, feedback loops, and resistance mechanisms
Orthogonal validation of KRAS inhibitors
Well-characterized biophysical binding profile (SPR, ITC, HDX-MS)
Differentiate authentic binders from aggregation or membrane disruption artifacts

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